molecular formula C10H9NO3 B095305 P-[(1-Oxoallyl)amino]benzoic acid CAS No. 15286-98-3

P-[(1-Oxoallyl)amino]benzoic acid

Cat. No.: B095305
CAS No.: 15286-98-3
M. Wt: 191.18 g/mol
InChI Key: MNIDYHCRWJBKLX-UHFFFAOYSA-N
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Description

P-[(1-Oxoallyl)amino]benzoic acid: is a chemical compound with the molecular formula C10H9NO3. It is also known by other names such as 4-(prop-2-enamido)benzoic acid and 4-acrylamidobenzoic acid

Scientific Research Applications

P-[(1-Oxoallyl)amino]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting the substance in eyes, on skin, or on clothing, avoiding ingestion and inhalation, avoiding dust formation, storing under an inert atmosphere, and protecting from direct sunlight .

Future Directions

Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, “P-[(1-Oxoallyl)amino]benzoic acid” and its derivatives have potential for the development of a wide range of novel molecules with potential medical applications . Further investigation is needed to evaluate the safety and efficacy of these derivatives in clinical investigations and better understand the specific mechanism of action revealed by these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P-[(1-Oxoallyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: P-[(1-Oxoallyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides.

Mechanism of Action

The mechanism of action of P-[(1-Oxoallyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

    4-Aminobenzoic acid: A precursor in the synthesis of P-[(1-Oxoallyl)amino]benzoic acid.

    4-Acryloylbenzoic acid: Another derivative with similar structural features.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(prop-2-enoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-2-9(12)11-8-5-3-7(4-6-8)10(13)14/h2-6H,1H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIDYHCRWJBKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165146
Record name p-((1-Oxoallyl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15286-98-3
Record name N-Acryloyl-p-aminobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15286-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-((1-Oxoallyl)amino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015286983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-((1-Oxoallyl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-[(1-oxoallyl)amino]benzoic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

0.66 g (7.3 mmoles) of acryloyl chloride was added to a solution of 2 g (14.3 mmoles) of p-aminobenzoic acid in 40 mL tetrahydrofuran (THF). A white precipitate consisting of p-aminobenzoic acid hydrochloride formed. The suspension was filtered and the filtrate was dried by vacuum evaporation to yield 1.1 g p-acrylamidobenzoic acid (reaction shown in FIG. 16a).
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40 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of 4-aminobenzoic acid (1.40 g, 10 mmol) in DMF (10 mL) and pyridine (0.5 ml) was cooled to 0° C. To this solution was added of acryloyl chloride (0.94 g, 10 mmol) and the resulting mixture was stirred for 3 hours. The mixture was poured into 200 ml of water and the white solid obtained was filtered, washed with water and ether. Drying under high vacuum provided 1.8 g of the desired product which was used in the next step without purification.
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200 mL
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Synthesis routes and methods IV

Procedure details

The monomer was prepared from p-aminobenzoic acid reaction with acryloyl chloride, per Example 1. The monomer was recrystallized from an ethanol-water mixture and dried to produce a crystalline solid with a melting point of 249°-253° C.
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